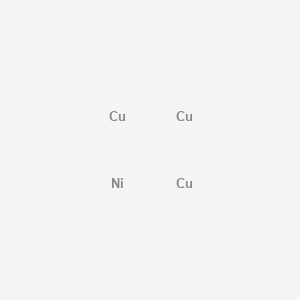![molecular formula C10H11ClN2O2 B14735938 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide CAS No. 5544-33-2](/img/structure/B14735938.png)
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide typically involves the reaction of 3-methylphenyl isocyanate with chloroacetamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chloro group.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced forms of the compound.
科学的研究の応用
2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide
- 2-Chloro-N-[(4-methylphenyl)carbamoyl]acetamide
- 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide
Comparison
Compared to similar compounds, 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This can influence its reactivity, biological activity, and overall chemical behavior. The presence of the chloro group also adds to its versatility in undergoing various chemical transformations.
特性
CAS番号 |
5544-33-2 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC名 |
2-chloro-N-[(3-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-2-4-8(5-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChIキー |
GMKWOXHOFHAXGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



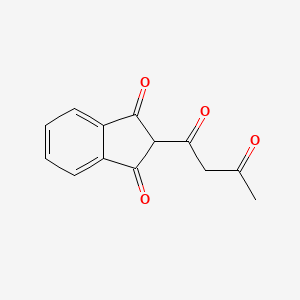
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

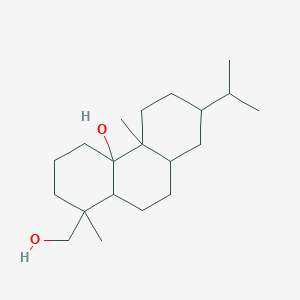
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
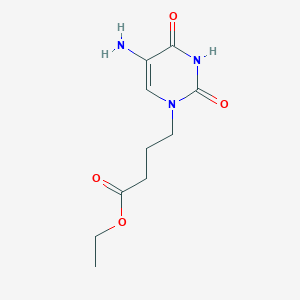
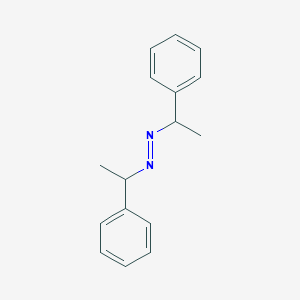
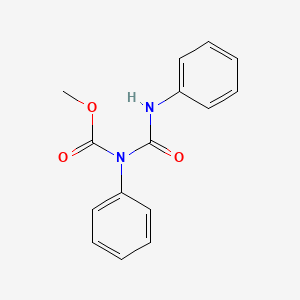
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
